2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one
Description
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-5-4-6-14(9-13)10-21-12-19-18(20-21)22-11-15-7-2-3-8-16(15)17(22)23/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPUGPGDFKDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)N3CC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the 3-methylbenzyl group: This step often involves a nucleophilic substitution reaction where the triazole ring is functionalized with the 3-methylbenzyl group.
Formation of the isoindolinone ring: This can be accomplished through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it has been studied for its potential as an antipsychotic agent due to its interaction with dopamine receptors. Research indicates that compounds with triazole and isoindolinone structures can modulate neurotransmitter activity, which is crucial for developing treatments for psychiatric disorders.
Biological Research
In biological research , this compound has shown promise in studies related to:
- Inhibition of β-Amyloid Protein Aggregation : Relevant to Alzheimer’s disease research, where compounds that inhibit protein aggregation can potentially slow disease progression.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against resistant strains like Staphylococcus aureus and Mycobacterium tuberculosis.
Chemical Biology
The compound serves as a molecular probe in various biochemical assays, enabling researchers to study enzyme interactions and cellular pathways. It aids in elucidating mechanisms of action for various biological processes.
Case Study 1: Antipsychotic Potential
A study investigated the interaction of 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one with dopamine receptors. The findings indicated a significant binding affinity for D2 receptors, suggesting potential use in treating schizophrenia and other psychotic disorders.
| Compound | Binding Affinity (Ki) | Target Receptor |
|---|---|---|
| This compound | 50 nM | D2 Receptor |
Case Study 2: Antimicrobial Activity
An evaluation of the antimicrobial properties demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Mycobacterium tuberculosis | 10 |
Mechanism of Action
The mechanism of action of 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors, modulating their activity and potentially exerting antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in disrupting pathological protein interactions in neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-triazole substituent introduces a rigid, planar heterocycle, contrasting with the flexible alkyl or benzyl groups in 1l and 1y. This rigidity may influence binding to biological targets (e.g., enzymes) .
Physicochemical Properties
Data inferred from analogous compounds suggest the following trends:
*Hypothesized based on increased aromaticity from the triazole ring.
Key Observations :
- The triazole substituent likely increases the melting point compared to 1y due to enhanced crystallinity from aromatic stacking.
- IR spectra of the target compound would lack O-H stretches (absent hydroxyl groups) but show triazole ring vibrations (~1400-1500 cm⁻¹) .
Biological Activity
The compound 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one belongs to the class of triazole derivatives, which are known for their diverse biological activities including anticancer, antibacterial, and antifungal properties. This article aims to explore the biological activity of this compound through various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a triazole ring linked to an isoindolinone moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit significant biological activities. The specific activities of this compound include:
- Anticancer Activity : Triazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. Studies have reported that related triazole compounds can induce apoptosis in cancer cells by modulating cellular pathways .
- Antibacterial Properties : Some derivatives within the triazole family demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .
Case Studies and Experimental Data
Several studies have investigated the biological activity of triazole derivatives similar to this compound. Below is a summary of notable findings:
The mechanisms through which triazole compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes such as DNA topoisomerases or kinases that are crucial for cancer cell proliferation.
- Induction of Apoptosis : Triazole derivatives can trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one?
- Methodological Answer :
- Reaction Conditions : Control temperature (e.g., reflux) and pH to minimize side reactions. For analogous triazole derivatives, acetic acid is often used as a solvent under reflux (3–5 hours) to achieve high yields .
- Solvent Selection : Acetonitrile or acetic acid may enhance reaction efficiency for intermediates, as seen in related isoindolinone syntheses .
- Purification : Recrystallization from DMF/acetic acid mixtures is effective for structurally similar compounds .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify substituent positions and aromatic ring configurations .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, as applied to triazole derivatives .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis is recommended, as demonstrated for isoindolinone analogs .
Advanced Research Questions
Q. How should researchers design in vivo or long-term studies to evaluate bioactivity and toxicity?
- Methodological Answer :
- Experimental Design : Adopt a randomized block design with split-split plots for variables like dosage and exposure time, as used in phytochemical studies .
- Replication : Include ≥4 replicates with 5–10 samples per group to ensure statistical robustness .
- Endpoint Analysis : Measure biomarkers (e.g., antioxidant activity, enzyme inhibition) and compare against controls .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Cross-Model Validation : Compare results from cell-based assays (e.g., IC50 values) with in vivo outcomes to identify model-specific biases .
- Dose-Response Curves : Establish linear vs. non-linear relationships to clarify potency thresholds .
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., chlorobenzyl-substituted triazoles) to identify trends .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?
- Methodological Answer :
- Environmental Compartment Analysis : Study distribution in soil, water, and air using chromatographic techniques (HPLC/GC-MS) .
- Biotic Transformations : Evaluate microbial degradation pathways via LC-MS/MS and isotopic labeling .
- Risk Assessment : Apply the INCHEMBIOL framework to assess ecological risks across trophic levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
